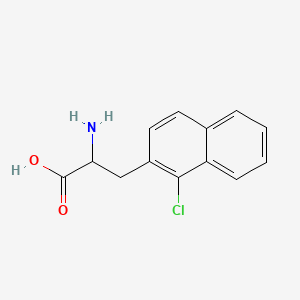
beta-(1-Chloro-2-naphthyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(1-Chloro-2-naphthyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbiological Applications
Research indicates that beta-(1-Chloro-2-naphthyl)alanine acts as an effective growth inhibitor for several bacterial strains, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum. Studies have shown that this compound, along with its bromo analog, demonstrates superior inhibitory effects compared to unsubstituted naphthylalanines .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of the aforementioned microorganisms at low concentrations. This highlights its potential as a candidate for developing new antimicrobial agents .
Therapeutic Applications
The compound's structural characteristics allow it to be incorporated into peptides, which can modulate biological functions. Peptides containing this compound have been explored for their ability to inhibit protein–protein interactions and exhibit agonistic or antagonistic effects on G-protein-coupled receptors (GPCRs) .
Case Study: Peptide Synthesis
Research has demonstrated that peptides incorporating this compound can be designed to target specific biological pathways. For example, these peptides have been shown to effectively inhibit Pin1, a key protein involved in various cellular processes, suggesting potential applications in cancer therapy .
Chemical Properties and Mechanism of Action
This compound possesses unique chemical properties that contribute to its biological activity. Its mechanism of action may involve the inhibition of bacterial DNA gyrase, an enzyme critical for bacterial replication. This inhibition disrupts the normal growth and reproduction of bacteria, leading to their eventual death .
Propiedades
Número CAS |
58161-14-1 |
|---|---|
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
2-amino-3-(1-chloronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17) |
Clave InChI |
PONNGHZRDCRUDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N |
Sinónimos |
beta-(1-chloro-2-naphthyl)alanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















